An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5: A Fluorescent Linker for Targeted Protein Degradation
An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5: A Fluorescent Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a bifunctional molecule that integrates a fluorescent reporter (Cy5) with a flexible polyethylene (B3416737) glycol (PEG) linker terminating in an amine-reactive N-hydroxysuccinimide (NHS) ester. This molecule is of significant interest in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique properties facilitate the synthesis of fluorescently labeled PROTACs, enabling researchers to visualize and quantify the degradation of target proteins in real-time.
Core Concepts
N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is primarily utilized as a PEG-based PROTAC linker.[1][2] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[3][4] A typical PROTAC consists of two ligands connected by a linker: one ligand binds to the POI, and the other recruits an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
The N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 molecule serves as a versatile building block in PROTAC synthesis. The NHS ester group readily reacts with primary amines on a POI ligand, while the other end of the molecule, after appropriate modification, can be conjugated to an E3 ligase ligand. The incorporated Cy5 dye allows for the direct tracking and quantification of the PROTAC's activity.
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 and its core components is presented in the table below. It is important to note that some values are for closely related analogues and should be considered as approximations.
| Property | Value | Reference(s) |
| Molecular Formula | C45H60ClN3O10 | [1][5] |
| Molecular Weight | 838.43 g/mol | [1][5] |
| CAS Number | 2107273-28-7 | [1][2] |
| Excitation Maximum (λex) | ~649 nm | [6] |
| Emission Maximum (λem) | ~667 nm | [6] |
| Molar Extinction Coefficient (ε) | ~107,000 M⁻¹cm⁻¹ (for a similar PEGylated Cy5) | [6] |
| Quantum Yield (Φ) | ~0.07 (for a similar PEGylated Cy5) | [6] |
| Solubility | Enhanced aqueous solubility, soluble in DMSO, DMF | [6] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein of Interest (POI) Ligand with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5
This protocol outlines the steps for conjugating the NHS ester group of the fluorescent linker to a primary amine on a POI ligand.
Materials:
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N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5
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POI ligand with a primary amine functional group
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)
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Purification system (e.g., HPLC, spin column)
Procedure:
-
Preparation of Reagents:
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Dissolve the POI ligand in the reaction buffer (0.1 M Sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.
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Immediately before use, dissolve N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
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-
Labeling Reaction:
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Add the N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 stock solution to the POI ligand solution. A molar excess of the NHS ester (typically 1.2 to 2 equivalents) is recommended.
-
Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.
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-
Purification of the Labeled Ligand:
-
Purify the fluorescently labeled POI ligand from the unreacted dye and byproducts using reverse-phase HPLC or a suitable spin column.
-
Monitor the purification process by measuring the absorbance at 280 nm (for the ligand, if applicable) and ~650 nm (for the Cy5 dye).
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-
Characterization:
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Confirm the successful conjugation and purity of the product using techniques such as LC-MS and NMR spectroscopy.
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Protocol 2: General Synthesis of a Fluorescent PROTAC
This protocol describes a generalized approach to synthesizing a fluorescent PROTAC using the Cy5-labeled POI ligand from Protocol 1.
Materials:
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Cy5-labeled POI ligand (from Protocol 1) with a reactive group for linker conjugation (e.g., a terminal alkyne or azide (B81097) for click chemistry, or a carboxylic acid for amide bond formation).
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E3 ligase ligand with a complementary reactive group.
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Appropriate catalysts and reagents for the chosen conjugation chemistry (e.g., copper(I) for CuAAC click chemistry, or HATU/DIPEA for amide coupling).
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Anhydrous reaction solvent (e.g., DMF, DMSO).
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Purification system (e.g., preparative HPLC).
Procedure:
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Reaction Setup:
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Dissolve the Cy5-labeled POI ligand and the E3 ligase ligand in the anhydrous reaction solvent.
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-
Conjugation Reaction:
-
Add the necessary catalysts and reagents for the specific conjugation chemistry being employed. For example, for an amide coupling, add HATU and DIPEA.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by LC-MS.
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-
Purification of the Fluorescent PROTAC:
-
Upon completion, purify the final fluorescent PROTAC using preparative reverse-phase HPLC.
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Lyophilize the pure fractions to obtain the final product as a solid.
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-
Characterization and Storage:
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Confirm the identity and purity of the fluorescent PROTAC by high-resolution mass spectrometry and NMR.
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Store the purified PROTAC at -20°C or -80°C, protected from light and moisture.
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Visualizations
Chemical Structure and Linkage
Caption: Conceptual diagram of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 components.
Experimental Workflow: Fluorescent PROTAC Synthesis and Application
Caption: A streamlined workflow from fluorescent linker to cellular analysis.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-induced protein degradation.
